2-(Hydroxymethyl)-5-(trifluoromethyl)phenol
Overview
Description
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(Hydroxymethyl)-5-(trifluoromethyl)phenol are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process affects the biochemical pathways involved in the synthesis of pharmaceuticals, agrochemicals, and materials . The addition of the trifluoromethyl group can significantly alter the properties of these compounds, leading to downstream effects on their function and efficacy .
Pharmacokinetics
The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drugs, potentially improving their bioavailability .
Result of Action
The result of the compound’s action is the formation of trifluoromethylated products . These products have enhanced properties compared to their non-trifluoromethylated counterparts, making them more effective as pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the trifluoromethylation process can be affected by the presence of other functional groups in the target molecule . Additionally, the stability of the compound and its trifluoromethylated products can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using reagents such as Umemoto’s reagents . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield trifluoromethyl-substituted aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenol ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenols and hydroxymethyl-substituted phenols. Examples include:
- 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol
- 2-(Hydroxymethyl)-3-(trifluoromethyl)phenol
- 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol
Uniqueness
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl and hydroxymethyl groups on the phenol ring. This positioning can significantly influence the compound’s reactivity, stability, and overall properties compared to other similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3,12-13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZVTDLPRSNCPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259648 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-66-6 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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